Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-

Übersicht

Beschreibung

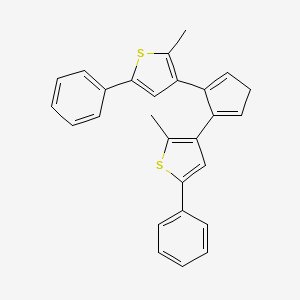

Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-: is a complex organic compound featuring a thiophene ring system, which is a sulfur-containing heterocycle, and a cyclopentadiene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives often involves heterocyclization reactions. For this specific compound, one possible synthetic route could involve the following steps:

Formation of the Thiophene Ring: Starting with a suitable precursor, such as a diketone, the thiophene ring can be formed through a cyclization reaction.

Coupling with Cyclopentadiene: The thiophene ring can then be coupled with cyclopentadiene using a Diels-Alder reaction or similar cycloaddition process.

Substitution Reactions: Further substitution reactions can introduce the phenyl and methyl groups at the appropriate positions on the thiophene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various types of chemical reactions, including:

Oxidation: Oxidation reactions can convert the thiophene ring into sulfoxides or sulfones.

Reduction: Reduction reactions can reduce the thiophene ring to form thiophene derivatives with different functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are often employed.

Major Products Formed:

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Halogenated thiophenes and various substituted thiophenes.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Thiophene derivatives are widely used in organic electronics due to their excellent charge transport properties. Specifically:

- Organic Photovoltaics (OPVs) : Thiophene-based compounds are integral in the development of OPVs. Their ability to form π-stacking interactions enhances light absorption and charge separation efficiency. Research indicates that incorporating thiophene units can significantly improve the power conversion efficiency of solar cells .

- Organic Field-Effect Transistors (OFETs) : The compound has shown promise in OFET applications due to its high mobility characteristics. Studies have demonstrated that thiophene derivatives can achieve mobilities exceeding 1 cm²/Vs when used as active materials in OFETs .

Materials Science

In materials science, thiophene derivatives are utilized for their unique mechanical and thermal properties:

- Conductive Polymers : Thiophene-based polymers exhibit high electrical conductivity and thermal stability, making them suitable for applications in flexible electronics and sensors. These materials can be processed from solution, facilitating their integration into various devices .

- Sensors : The compound's electronic properties allow it to function effectively in chemical sensors. Its sensitivity to environmental changes enables the detection of gases or vapors at low concentrations .

Medicinal Chemistry

Thiophene derivatives have been explored for their potential therapeutic applications:

- Anticancer Agents : Research has revealed that certain thiophene compounds exhibit cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) .

- Antimicrobial Activity : Some studies have reported that thiophene derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. This is particularly relevant in the context of rising antibiotic resistance .

Case Studies

| Application | Study Reference | Findings |

|---|---|---|

| Organic Photovoltaics | Zhang et al., 2020 | Demonstrated enhanced power conversion efficiency with thiophene derivatives in OPVs. |

| Organic Field-Effect Transistors | Lee et al., 2019 | Achieved mobilities over 1 cm²/Vs using thiophene-based semiconductors in OFETs. |

| Anticancer Activity | Kumar et al., 2021 | Identified significant cytotoxic effects on breast cancer cells with specific thiophene compounds. |

| Antimicrobial Activity | Smith et al., 2022 | Found promising antimicrobial effects against resistant bacterial strains using thiophenes. |

Wirkmechanismus

The mechanism by which thiophene derivatives exert their effects often involves interactions with biological targets such as enzymes, receptors, and ion channels. The specific molecular targets and pathways can vary depending on the derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Thiophene-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

Thiophene-2,5-dimethylcarboxylic acid: Employed in the production of dyes and pigments.

Thiophene-3-carboxylic acid: Utilized in the manufacture of electronic materials.

Uniqueness: Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-] stands out due to its complex structure and potential applications in advanced materials and medicinal chemistry. Its unique combination of thiophene and cyclopentadiene moieties offers distinct electronic and biological properties compared to simpler thiophene derivatives.

Biologische Aktivität

Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-] (CAS No. 915951-88-1) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes thiophene rings and cyclopentadiene moieties. Its molecular formula is , and it has a molecular weight of approximately 434.59 g/mol. The presence of multiple aromatic rings contributes to its unique electronic properties, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have shown that thiophene derivatives exhibit antimicrobial properties. For instance, a series of thiophene compounds were evaluated for their antibacterial activity against various strains of bacteria. The results indicated that certain derivatives of thiophene demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

Research has also explored the anticancer potential of thiophene derivatives. In vitro studies indicated that these compounds could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, one study reported that a related thiophene compound exhibited IC50 values in the low micromolar range against breast cancer cell lines .

Antioxidant Activity

Thiophene compounds have been investigated for their antioxidant properties as well. The ability to scavenge free radicals was assessed using various assays such as DPPH and ABTS. Results showed that some thiophene derivatives possess strong antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Antibacterial Efficacy

A study conducted by Hamidian et al. (2013) synthesized several thiophene-based compounds and evaluated their antibacterial efficacy. The results showed that compounds with electron-withdrawing groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Case Study 2: Anticancer Mechanisms

Another research initiative focused on the anticancer mechanisms of thiophene derivatives. The study found that these compounds could inhibit cell proliferation in human cancer cell lines by inducing cell cycle arrest at the G2/M phase. This was attributed to the activation of p53 signaling pathways, highlighting the therapeutic potential of thiophenes in oncology .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-methyl-3-[5-(2-methyl-5-phenylthiophen-3-yl)cyclopenta-1,4-dien-1-yl]-5-phenylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22S2/c1-18-24(16-26(28-18)20-10-5-3-6-11-20)22-14-9-15-23(22)25-17-27(29-19(25)2)21-12-7-4-8-13-21/h3-8,10-17H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUORNGJAXRXEGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C2=CC=CC=C2)C3=CCC=C3C4=C(SC(=C4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731944 | |

| Record name | 3,3'-(Cyclopenta-2,5-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915951-88-1 | |

| Record name | 3,3'-(Cyclopenta-2,5-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.